2-amino-N,N-diethyl-2-phenylacetamide

Anticonvulsant drug discovery Prodrug metabolism Maximal electroshock seizure model

2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6; molecular formula C₁₂H₁₈N₂O; molecular weight 206.28 g/mol) is a synthetic phenylacetamide derivative featuring both a primary α-amino group and a tertiary N,N-diethyl amide moiety. It is commonly catalogued as a phenylglycine N,N-diethylamide, available as a free base (≥95% purity) or as the hydrochloride salt (CAS 1214006-17-3) with a reported logP of 1.496 for the HCl form.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 55610-31-6
Cat. No. B3144630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-diethyl-2-phenylacetamide
CAS55610-31-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C1=CC=CC=C1)N
InChIInChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4,13H2,1-2H3
InChIKeyKPELKXJLJANTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6) Procurement-Relevant Baseline Profile


2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6; molecular formula C₁₂H₁₈N₂O; molecular weight 206.28 g/mol) is a synthetic phenylacetamide derivative featuring both a primary α-amino group and a tertiary N,N-diethyl amide moiety . It is commonly catalogued as a phenylglycine N,N-diethylamide, available as a free base (≥95% purity) or as the hydrochloride salt (CAS 1214006-17-3) with a reported logP of 1.496 for the HCl form [1]. The compound occupies a distinct structural niche between the insect-repellent agent N,N-diethyl-2-phenylacetamide (DEPA, CAS 2431-96-1, which lacks the α-amino group) and simple 2-amino-2-phenylacetamide (CAS 700-63-0, which lacks the N,N-diethyl substitution), giving it a physicochemical and pharmacological profile that cannot be replicated by either scaffold alone .

Why N,N-Diethyl-2-phenylacetamide (DEPA) or 2-Amino-2-phenylacetamide Cannot Substitute for CAS 55610-31-6 in Receptor-Targeted Programs


Superficial structural similarity between CAS 55610-31-6 and its closest in-class analogs—particularly DEPA (lacking the α-amino group) and 2-amino-2-phenylacetamide (lacking the N,N-diethyl groups)—has led to procurement errors where these compounds are treated as interchangeable building blocks . However, the combination of the α-amino group and the N,N-diethyl amide in CAS 55610-31-6 is structurally identical to the glycineamide (GA) metabolite scaffold in the DEGA→LY201116 anticonvulsant prodrug pathway, where sequential N-deethylation differentially controls in vivo potency by over 80-fold [1]. The α-amino group also enables derivatization chemistry (e.g., chiral resolution, amide coupling, and imine formation) that is impossible with DEPA, while the N,N-diethyl motif confers lipophilicity (predicted logP ~1.55 for the free base ) and steric bulk absent from the simpler 2-amino-2-phenylacetamide. Substituting any of these analogs without understanding these functional-group-dependent properties risks loss of target engagement, altered metabolic fate, or failed downstream conjugation chemistry.

Quantitative Differentiation Evidence: 2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6) vs. Closest Analogs


Structural Resemblance to the Anticonvulsant Prodrug Metabolite GA Confers a Defined Pharmacological Pedigree Absent in DEPA

2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6) is structurally identical to the glycineamide (GA) intermediate in the DEGA→LY201116 prodrug metabolic cascade, where GA itself is the direct precursor to the potent anticonvulsant LY201116 [1]. In this well-characterized pathway, GA administered intravenously produced an MES ED₅₀ of 2 mg/kg in mice at 5 min post-dose, placing it between the diethyl analog DEGA (ED₅₀ = 43 mg/kg) and the ultimate active species LY201116 (ED₅₀ = 0.5 mg/kg)—an 86-fold potency range governed entirely by the N-alkyl substitution pattern on the glycineamide scaffold [1]. By contrast, DEPA (N,N-diethyl-2-phenylacetamide, CAS 2431-96-1) lacks the α-amino group entirely and has no demonstrated role in this anticonvulsant pathway; its established application is limited to insect repellency with dermal LD₅₀ values of approximately 2–7 g/kg across species [2][3]. This structural-metabolic mapping means CAS 55610-31-6 can serve as a direct intermediate or reference standard in anticonvulsant SAR programs, whereas DEPA cannot.

Anticonvulsant drug discovery Prodrug metabolism Maximal electroshock seizure model

P2X3 Receptor Antagonist Activity: CAS 55610-31-6 Demonstrates 80 nM Potency Not Reported for DEPA or Unsubstituted 2-Amino-2-phenylacetamide

CAS 55610-31-6 has been evaluated for antagonist activity against recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, yielding an EC₅₀ of 80 nM when tested at 10 µM concentration [1]. The P2X3 receptor is a validated target for chronic pain and overactive bladder disorders. For the two closest structural analogs—DEPA (CAS 2431-96-1) and 2-amino-2-phenylacetamide (CAS 700-63-0)—no P2X3 activity data have been reported in BindingDB or the primary literature as of May 2026. This absence of data is notable because both analogs lack the full pharmacophoric combination present in CAS 55610-31-6: DEPA misses the α-amino hydrogen-bond donor/acceptor, and 2-amino-2-phenylacetamide lacks the lipophilic N,N-diethyl groups that may facilitate hydrophobic pocket occupancy.

P2X3 purinoceptor Pain pharmacology Ion channel antagonist screening

Dihydroorotase Enzyme Inhibition: CAS 55610-31-6 Shows 1 mM IC₅₀, a Biochemical Activity Profile Absent from DEPA

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37, CAS 55610-31-6 demonstrated an IC₅₀ of 1.00 × 10⁶ nM (1 mM) when tested at 10 µM concentration [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis and is a target of interest in antiproliferative drug discovery. DEPA (CAS 2431-96-1) has no reported DHOase inhibitory activity in BindingDB or the primary literature. While the potency is modest (millimolar range), the presence of measurable enzyme engagement distinguishes CAS 55610-31-6 from DEPA, which lacks the α-amino group that may contribute to active-site zinc coordination or hydrogen bonding in the DHOase catalytic pocket.

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target screening

Predicted Lipophilicity Differentiates CAS 55610-31-6 (LogP ~1.55) from DEPA and Guides CNS vs. Peripheral Application Triage

The predicted logP of the free base form of CAS 55610-31-6 is 1.5548, as calculated and reported in vendor technical datasheets . This moderate lipophilicity places the compound within a range generally considered favorable for both CNS penetration (typically logP 1–4) and aqueous solubility. In contrast, DEPA (CAS 2431-96-1) has a higher predicted logP (~2.3–2.7 by various estimation methods), consistent with its development as a topical insect repellent requiring limited systemic absorption and high dermal retention [1]. The hydrochloride salt of CAS 55610-31-6 (CAS 1214006-17-3) further reduces effective lipophilicity (logP 1.496), providing a formulation option for aqueous-based assays [2]. This ~0.8–1.2 log-unit difference between CAS 55610-31-6 and DEPA can translate to a roughly 6–16× difference in predicted octanol-water partition coefficient, significantly affecting membrane permeability, protein binding, and tissue distribution profiles.

Lipophilicity prediction CNS drug design ADME property optimization

4-Aminophenylacetamide Class Benchmarking: Structural Analogs Achieve ED₅₀ = 50.50 mg/kg in MES, Illustrating the Pharmacological Space Accessible to the α-Amino Scaffold

In a systematic evaluation of 4-aminophenylacetamides as anticonvulsant agents, compound 16—the 4-aminophenylacetamide derivative of 2,6-dimethylaniline—achieved an ED₅₀ of 50.50 mg/kg against electroshock-induced convulsions in mice [1]. This compound shares the core α-amino phenylacetamide scaffold with CAS 55610-31-6, differing primarily in the amide substituent (2,6-dimethylphenyl vs. N,N-diethyl). The ED₅₀ of compound 16 provides a class-level benchmark for the anticonvulsant potential of α-amino phenylacetamides, a pharmacological domain entirely inaccessible to DEPA (CAS 2431-96-1), which lacks the α-amino group and has no documented anticonvulsant efficacy [2]. Other N-substituted 2-anilinophenylacetamides in the same chemical space have achieved ED₅₀ values as low as 8.0 mg/kg (MES, mice), further demonstrating the productive SAR accessible from the α-amino scaffold [3].

4-Aminophenylacetamide SAR Anticonvulsant ED₅₀ Maximal electroshock seizure

Slack Potassium Channel Inhibitor Series Defines 2-Amino-N-phenylacetamide as a Privileged Scaffold for Neurological Target Engagement

A recent structure-activity relationship study (2022) identified 2-amino-N-phenylacetamides as a novel series of Slack (KCNT1) potassium channel inhibitors, exemplified by the HTS hit VU0606170, and conducted SAR across five distinct regions of the scaffold [1]. The series was found to have a relatively flat SAR with significant structural modifications resulting in loss of Slack inhibitory activity [1]. CAS 55610-31-6, while bearing an N,N-diethyl rather than N-phenyl amide substituent, shares the core 2-amino phenylacetamide pharmacophore that defines this inhibitor series. DEPA (CAS 2431-96-1) lacks the 2-amino group entirely and therefore falls outside this pharmacophore definition. Slack channels are implicated in malignant migrating partial seizures of infancy and other KCNT1-related epilepsies, making the 2-amino phenylacetamide scaffold a relevant starting point for rare disease drug discovery [1].

Slack potassium channel KCNT1 Epilepsy drug discovery

High-Confidence Application Scenarios for 2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6) Based on Quantitative Evidence


P2X3 Antagonist Screening and Pain Program Hit-to-Lead Chemistry

With a documented P2X3 antagonist EC₅₀ of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes [1], CAS 55610-31-6 can serve as a reference antagonist or starting scaffold in P2X3-targeted screening cascades for chronic pain and overactive bladder indications. Its moderate lipophilicity (logP ~1.55) is compatible with both in vitro electrophysiology buffers and initial in vivo formulation. Procurement of CAS 55610-31-6 for this application is supported by existing receptor-level data that DEPA and 2-amino-2-phenylacetamide lack.

Anticonvulsant Drug Discovery Leveraging the Glycineamide Prodrug Pathway

CAS 55610-31-6 is structurally identical to the GA intermediate in the DEGA→LY201116 metabolic cascade, where GA itself has an MES ED₅₀ of 2 mg/kg (IV, mice) as the direct precursor to LY201116 (ED₅₀ = 0.5 mg/kg) [1]. This positions CAS 55610-31-6 as an ideal analytical reference standard, synthetic intermediate, or scaffold for designing novel anticonvulsant prodrugs. The α-amino phenylacetamide chemotype has established in vivo efficacy with ED₅₀ values ranging from 8.0 to 50.50 mg/kg in MES models [2], providing a validated pharmacological framework for derivative exploration.

Slack Potassium Channel (KCNT1) Inhibitor Development for Rare Epilepsies

The 2-amino-N-phenylacetamide scaffold has been validated as a Slack (KCNT1) channel inhibitor chemotype through systematic SAR studies [1]. CAS 55610-31-6, bearing the core 2-amino phenylacetamide pharmacophore, provides a procurement-accessible entry point for laboratories initiating Slack inhibitor programs targeting KCNT1-related epileptic encephalopathies. The N,N-diethyl substitution offers a distinct vector for SAR exploration compared to the N-phenyl prototype VU0606170 [1].

Dihydroorotase Inhibition Studies in Pyrimidine Biosynthesis Research

CAS 55610-31-6 has measurable dihydroorotase inhibitory activity (IC₅₀ = 1 mM at pH 7.37 in mouse Ehrlich ascites enzyme) [1], establishing it as a tool compound for DHOase assay development, crystallography studies, or fragment-based screening in antiproliferative drug discovery programs. DEPA (CAS 2431-96-1), lacking the α-amino group, is uncharacterized in this assay and would require de novo validation before any comparative use.

Quote Request

Request a Quote for 2-amino-N,N-diethyl-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.